molecular formula C7H8F3N3O3S B581770 5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide CAS No. 1423037-33-5

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide

Cat. No.: B581770
CAS No.: 1423037-33-5
M. Wt: 271.214
InChI Key: WKKFDIDBIZFOCP-UHFFFAOYSA-N
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Description

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide is a chemical compound with the molecular formula C7H8F3N3O3S It is known for its unique structure, which includes a pyrazole ring substituted with a formyl group, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)pyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: 5-Carboxy-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide

    Reduction: 5-Hydroxymethyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazole derivatives

Scientific Research Applications

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-3-(trifluoromethyl)pyrazole-1-sulfonamide: Lacks the N,N-dimethyl substitution, which may affect its reactivity and biological activity.

    5-Formyl-N,N-dimethylpyrazole-1-sulfonamide: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall potency.

    3-(Trifluoromethyl)pyrazole-1-sulfonamide: Lacks the formyl group, which may limit its ability to undergo certain chemical reactions.

Uniqueness

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O3S/c1-12(2)17(15,16)13-5(4-14)3-6(11-13)7(8,9)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKFDIDBIZFOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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